BAY1143269 is a novel small molecule inhibitor targeting the mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1 and MNK2). These kinases play a critical role in regulating the phosphorylation of the eukaryotic translation initiation factor 4E, which is implicated in various cancers. BAY1143269 has shown promise in preclinical studies for its anti-tumor activity, particularly in inhibiting oncogenic protein expression and tumor growth.
The compound was developed through a collaboration of researchers focusing on kinase inhibitors, particularly those that can selectively inhibit MNK1 and MNK2. The synthesis and evaluation of BAY1143269 have been detailed in several studies, highlighting its potential therapeutic applications in oncology .
BAY1143269 belongs to the class of protein kinase inhibitors, specifically targeting serine-threonine kinases. It is classified under small molecule inhibitors due to its low molecular weight and ability to penetrate cellular membranes effectively.
The synthesis of BAY1143269 involves several chemical reactions that include the formation of key intermediates followed by functionalization steps. The general synthetic route includes:
The synthesis may employ microwave-assisted reactions to improve yields and reduce reaction times. Additionally, purification techniques such as column chromatography or recrystallization are utilized to isolate the final product .
BAY1143269's molecular structure features a complex arrangement typical of kinase inhibitors, including a pyrazolo[3,4-b]pyridine core. The exact three-dimensional structure contributes significantly to its binding affinity and specificity for MNK kinases.
The compound's molecular formula and weight are essential for understanding its pharmacokinetics. Although specific structural data is not widely published, computational modeling suggests that its geometry allows effective interaction with the ATP-binding site of MNK1/2 .
BAY1143269 undergoes various chemical reactions during its synthesis and when interacting with biological targets:
The reactivity of BAY1143269 is influenced by its functional groups, which can participate in electrophilic or nucleophilic reactions depending on the surrounding environment. This property is leveraged during both synthesis and in vivo interactions .
BAY1143269 inhibits MNK1 and MNK2 by binding to their ATP-binding sites, preventing phosphorylation of downstream targets like eukaryotic translation initiation factor 4E. This inhibition disrupts oncogenic signaling pathways that promote tumor growth.
In vitro studies have demonstrated that BAY1143269 effectively reduces levels of phosphorylated eukaryotic translation initiation factor 4E in cancer cell lines, correlating with decreased cell proliferation and increased apoptosis .
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity post-synthesis .
BAY1143269 has significant potential in scientific research focused on cancer therapeutics. Its primary applications include:
Ongoing clinical trials aim to evaluate its efficacy and safety profile in human subjects, further establishing its role as a promising anti-cancer agent .
MAP kinase-interacting kinase 1 (MNK1) is a serine/threonine kinase positioned at the convergence point of oncogenic signaling pathways, including RAS-RAF-MEK-ERK and p38 MAPK cascades. Upon activation by extracellular signal-regulated kinases (ERKs) or p38 MAPK, MNK1 phosphorylates downstream substrates that regulate mRNA translation. Unlike its isoform MNK2 (which maintains basal activity), MNK1 exhibits low basal activity but strong inducible activation upon stimulation by growth factors or stress signals [4] [9]. MNK1 binds eukaryotic initiation factor 4G (eIF4G), positioning it to interact with and phosphorylate eukaryotic translation initiation factor 4E (eIF4E) [2] [4]. This spatial organization ensures precise substrate targeting within the translation initiation machinery.
eIF4E recognizes the 5ʹ cap structure (m⁷GpppN) of eukaryotic mRNAs, facilitating assembly of the eIF4F translation initiation complex. eIF4E is dysregulated in approximately 30% of human cancers through overexpression or hyperphosphorylation [9]. It preferentially enhances the translation of mRNAs with complex 5ʹ untranslated regions (UTRs), which encode potent oncoproteins involved in:
Functional Category | Representative Proteins | Role in Tumorigenesis |
---|---|---|
Cell Cycle | Cyclin D1, Cyclin D3, c-Myc | Drives uncontrolled proliferation |
Apoptosis Regulation | Mcl-1, Survivin, Bcl-2 | Evasion of programmed cell death |
Metastasis & EMT | Snail, MMP-3, MMP-9 | Enhances invasion and migration |
Angiogenesis | VEGF, FGF | Promotes tumor vasculature |
Phosphorylation of eIF4E at Ser209 by MNK1 enhances its oncogenic potency without globally affecting protein synthesis. Mechanistically:
The MNK/eIF4E axis presents a compelling therapeutic target because:
CAS No.: 112484-85-2
CAS No.: 10606-14-1